5,5-Dimethyl-3-nitrosooxazolidin-2-one

Crystallinity Melting Point Solid-State Handling

Securing certified nitrosamine reference standards for ANDA/NDA analytical method validation is often resource-intensive. This compound is a fully characterized, crystalline nitrosamine reference material that eliminates the need for in-house certification. • Meets USP, EMA, JP, and BP pharmacopeial standards for direct AMV/QC use • Crystalline solid (mp 76-78 °C) ensures accurate weighing for dose-response studies • Unique base-induced decomposition pathway enables vinyl halide/vinyl silane synthesis

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 24519-03-7
Cat. No. B1347124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-nitrosooxazolidin-2-one
CAS24519-03-7
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)O1)N=O)C
InChIInChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3
InChIKeyIHNOAELAGIWULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-3-nitrosooxazolidin-2-one: Product Overview


5,5-Dimethyl-3-nitrosooxazolidin-2-one (CAS 24519-03-7), also designated as 5,5-dimethyl-N-nitroso-2-oxazolidone or DMNO, is a heterocyclic N-nitroso compound belonging to the N-nitrosooxazolidinone family, featuring a five-membered oxazolidin-2-one ring with geminal dimethyl substitution at the C5 position and a nitroso group at the N3 position. The compound has the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol. It is typically supplied as a yellow to orange crystalline solid with a reported melting point of 76–78 °C . Physicochemical descriptors include a predicted XLogP3 of 0.2, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 59 Ų . The compound is listed under NSC 171612 and is recognized as a highly characterized nitrosamine reference material suitable for analytical quality control in pharmaceutical development [1].

5,5-Dimethyl-3-nitrosooxazolidin-2-one: Why Generic Substitution Fails


Generic substitution of 5,5-dimethyl-3-nitrosooxazolidin-2-one with unsubstituted 3-nitroso-2-oxazolidinone (NOZ-2, CAS 38347-74-9) or other N-nitrosooxazolidinone analogues is inadvisable due to marked differences in physical form, decomposition chemistry, and regulatory characterization. The geminal dimethyl substitution at C5 substantially alters the physicochemical profile: the target compound exists as a crystalline solid with a defined melting point (76–78 °C) , while the unsubstituted analogue is predicted to be a low-melting solid (≈32 °C) , impacting handling, storage, and weighing accuracy. Furthermore, 5,5-dialkyl-substituted N-nitrosooxazolidinones undergo a unique base-induced decomposition pathway that generates vinyl carbene intermediates, enabling the synthesis of vinyl halides and vinyl silanes—a reactivity profile absent in the unsubstituted counterpart [1]. Finally, the target compound is commercially supplied as a highly characterized nitrosamine reference material meeting USP, EMA, JP, and BP regulatory standards for analytical method validation and quality control [2], a level of characterization not routinely available for generic NOZ-2.

5,5-Dimethyl-3-nitrosooxazolidin-2-one: Comparative Evidence Guide


Superior Crystallinity and Melting Point Profile

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a yellow to orange crystalline solid with a reported melting point of 76–78 °C . The unsubstituted analogue 3-nitroso-2-oxazolidinone (NOZ-2) has a predicted melting point of approximately 32 °C (MPBPWIN v1.42 estimation) , indicating it is likely a low-melting solid or viscous liquid at ambient temperatures. The ~44–46 °C increase in melting point conferred by the geminal dimethyl substitution at C5 provides the target compound with superior ambient-temperature stability as a free-flowing powder, reducing weighing errors and hygroscopicity-related degradation during routine laboratory handling.

Crystallinity Melting Point Solid-State Handling Weighing Accuracy

Regulatory-Grade Characterization for Method Validation

Commercially supplied 5,5-dimethyl-3-nitrosooxazolidin-2-one is a highly characterized reference material that meets stringent regulatory standards for nitrosamine compounds, including those set by USP, EMA, JP, and BP [1]. This level of multi-pharmacopeial characterization—encompassing identity, purity, and stability documentation—is explicitly provided for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1]. By contrast, generic 3-nitroso-2-oxazolidinone (NOZ-2) is typically supplied as a research-grade chemical without pharmacopeial certification.

Nitrosamine Reference Standard Analytical Method Validation Pharmacopeial Compliance Quality Control

Alkaline Decomposition to Vinyl Halides and Silanes

5,5-Dialkyl-3-nitrosooxazolidinones, including the 5,5-dimethyl derivative, undergo a unique alkaline decomposition with lithium ethoxide or other bases to generate unsaturated carbene intermediates that can be trapped to produce vinyl halides and vinyl silanes [1]. This reaction pathway is mechanistically dependent on the presence of the 5,5-dialkyl substitution, which stabilizes the incipient carbene center; the unsubstituted 3-nitroso-2-oxazolidinone does not undergo the same transformation [2]. The reaction thus represents a specific synthetic application for which the dimethyl-substituted compound is a required precursor, not an interchangeable reagent.

Vinyl Halide Synthesis Carbene Precursor Alkaline Decomposition Organosilicon Chemistry

Genotoxic Potency and Safe Handling Implications

The N-nitrosooxazolidinone structural class exhibits potent genotoxicity. In a comparative Comet assay study conducted in V79 cells, 3-N-nitroso-oxazolidin-2-one (NOZ-2) induced significant DNA damage at 3 µM within 15 minutes of exposure, whereas the food-processing genotoxin glycidamide (GA) required 300 µM over 4 hours to produce detectable damage [1]. In the hPRT forward mutation assay, NOZ-2 was mutagenic at 3 µM, while GA required 800 µM—an 80-fold higher concentration [1]. Although these data are for NOZ-2 rather than the 5,5-dimethyl derivative, the shared N-nitrosooxazolidinone pharmacophore implies that the dimethyl-substituted compound presents a comparable genotoxic hazard profile, necessitating stringent exposure controls during handling.

Genotoxicity Comet Assay hPRT Mutation Safety Handling

5,5-Dimethyl-3-nitrosooxazolidin-2-one: Application Scenarios


Nitrosamine Impurity Reference Standard for QC

When developing or validating analytical methods for nitrosamine impurity detection in drug substances or drug products, procurement of 5,5-dimethyl-3-nitrosooxazolidin-2-one as a highly characterized reference material meeting USP, EMA, JP, and BP pharmacopeial standards enables direct use in method validation (AMV), system suitability testing, and quality control (QC) within ANDA and NDA regulatory frameworks [1]. This eliminates the resource burden of in-house certification and provides audit-ready documentation for regulatory inspections.

Vinyl Halide and Silane Synthesis Precursor

In synthetic organic chemistry laboratories focused on building vinyl halide or vinyl silane libraries, the 5,5-dimethyl substitution is structurally essential for the alkaline decomposition pathway that generates the requisite unsaturated carbene intermediate. Unsubstituted analogues cannot participate in this transformation, making the dimethyl-substituted compound a non-substitutable reagent for this specific synthetic methodology [2]. Procurement should be prioritized over generic N-nitrosooxazolidinones when this reactivity is required.

Genotoxicity Positive Control for DNA Damage Assays

Given the demonstrated potent genotoxicity of the N-nitrosooxazolidinone class—with NOZ-2 inducing DNA strand breaks at 3 µM within 15 minutes in V79 cells [3]—5,5-dimethyl-3-nitrosooxazolidin-2-one can serve as a structurally defined positive control in Comet assay and hPRT mutation assay protocols. Its solid crystalline form (mp 76–78 °C) facilitates accurate weighing for dose-response studies, offering practical advantages over the low-melting unsubstituted analogue .

Nitrosamine Degradation and Stability Studies

The distinctive decomposition profile of 5,5-dialkyl-substituted N-nitrosooxazolidinones—producing cyclic carbonates, glycols, and reactive electrophiles under physiological pH conditions—makes the compound a valuable model substrate for studying nitrosamine degradation kinetics, product distribution, and the relationship between C5 substitution and decomposition half-life [4]. The crystalline nature and defined melting point ensure reproducible sample preparation across replicate experiments.

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